molecular formula C16H18N2O4S B457282 2-[(2,4-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide

2-[(2,4-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide

Cat. No.: B457282
M. Wt: 334.4g/mol
InChI Key: URQPMGQNHQONEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,4-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide is a synthetic organic compound with a molecular formula of C16H18N2O4S and a molecular weight of 334.4 g/mol. This compound belongs to the class of thiophene derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of 2-[(2,4-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide involves several key steps. One common method is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These reactions typically involve the use of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives. Industrial production methods may involve microwave irradiation and the use of specific catalysts to enhance the reaction efficiency and yield .

Chemical Reactions Analysis

2-[(2,4-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include potassium t-butoxide, phosphorus pentasulfide (P4S10), and other sulfurizing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Paal–Knorr reaction can produce 2,3,5-trisubstituted thiophene derivatives .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an anti-inflammatory, antimicrobial, and anticancer agent . Additionally, it is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) in the field of material science .

Mechanism of Action

The mechanism of action of 2-[(2,4-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as a voltage-gated sodium channel blocker, similar to other thiophene-based drugs such as articaine . This interaction can lead to various pharmacological effects, including anti-inflammatory and analgesic activities .

Comparison with Similar Compounds

2-[(2,4-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide can be compared with other thiophene derivatives such as suprofen and articaine. Suprofen is known for its nonsteroidal anti-inflammatory properties, while articaine is used as a dental anesthetic .

Properties

Molecular Formula

C16H18N2O4S

Molecular Weight

334.4g/mol

IUPAC Name

2-[(2,4-dimethoxybenzoyl)amino]-4,5-dimethylthiophene-3-carboxamide

InChI

InChI=1S/C16H18N2O4S/c1-8-9(2)23-16(13(8)14(17)19)18-15(20)11-6-5-10(21-3)7-12(11)22-4/h5-7H,1-4H3,(H2,17,19)(H,18,20)

InChI Key

URQPMGQNHQONEO-UHFFFAOYSA-N

SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2=C(C=C(C=C2)OC)OC)C

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2=C(C=C(C=C2)OC)OC)C

Origin of Product

United States

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